molecular formula C17H15ClO3 B1459690 Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate CAS No. 1383253-45-9

Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate

Cat. No.: B1459690
CAS No.: 1383253-45-9
M. Wt: 302.7 g/mol
InChI Key: UNSHPYYIAQJNFO-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate is an organic compound with a complex structure that includes a chlorophenyl group, a phenyl group, and a butanoate ester

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-21-17(20)15(12-7-9-14(18)10-8-12)11-16(19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSHPYYIAQJNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate typically involves the reaction of 4-chlorobenzaldehyde with phenylacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like toluene. The mixture is refluxed to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)-4-oxo-4-phenylbutanoate
  • Methyl 2-(4-fluorophenyl)-4-oxo-4-phenylbutanoate
  • Methyl 2-(4-methylphenyl)-4-oxo-4-phenylbutanoate

Uniqueness

Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.

Biological Activity

Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate, a compound within the family of phenylbutanoates, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a phenylbutanoate backbone with a chlorophenyl substituent. Its chemical structure can be represented as follows:

C17H16ClO3\text{C}_{17}\text{H}_{16}\text{ClO}_3

This structure is crucial for its interaction with biological targets, influencing its solubility and bioactivity.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in bacterial biosynthesis pathways. Notably, it has been identified as an inhibitor of the MenB enzyme in the menaquinone biosynthesis pathway, which is essential for the survival of Mycobacterium tuberculosis (M. tuberculosis) and other pathogenic bacteria.

In a study examining various analogs, this compound demonstrated minimum inhibitory concentrations (MIC) of 0.6 μg/mL against replicating M. tuberculosis and 1.5 μg/mL against non-replicating forms, indicating its potential as a novel antibacterial agent targeting dormant bacterial populations .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Effect Reference
AntibacterialInhibition of M. tuberculosis
Anti-HBVSignificant inhibition of HBsAg and HBeAg
Enzyme InhibitionInhibition of MenB in bacterial pathways
CytotoxicityEvaluated in HepG2 cell line

Case Studies and Research Findings

  • Antibacterial Activity : A high-throughput screening identified this compound as a potent inhibitor against M. tuberculosis. The compound's mechanism involves forming CoA adducts that effectively inhibit MenB, suggesting a promising avenue for developing new treatments against drug-resistant strains .
  • Anti-Hepatitis B Virus (HBV) Activity : In vitro studies demonstrated that derivatives of phenylbutanoates showed significant anti-HBV activity, with this compound exhibiting IC50 values that were competitive with standard treatments like lamivudine . The compound's ability to inhibit HBsAg and HBeAg secretion highlights its potential in antiviral therapy.
  • Cytotoxicity Assessments : The cytotoxic effects of the compound were evaluated in various cell lines, including HepG2 cells. While some derivatives displayed cytotoxic properties, others were found to have lower toxicity profiles compared to existing antiviral agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate
Reactant of Route 2
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Methyl 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoate

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